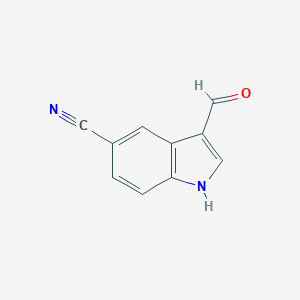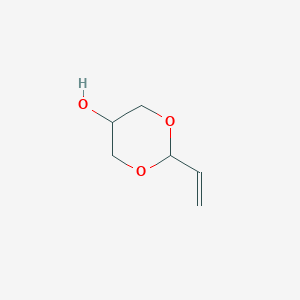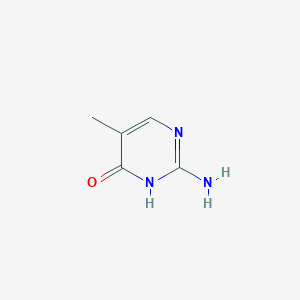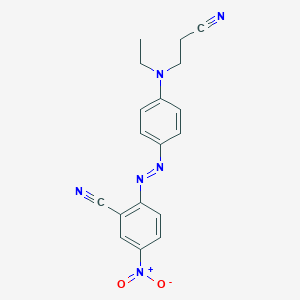
Bromopyrogallolrot
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Bromopyrogallol red has numerous applications in scientific research:
Analytical Chemistry: Used as a spectrophotometric reagent and complexometric indicator for the determination of metal ions.
Biology and Medicine: Employed in the spectrophotometric determination of proteins in biological fluids, providing high sensitivity for albumin and globulin fractions.
Environmental Science: Utilized in the preparation of inclusion sorbents for the treatment of dye and heavy metal wastewaters.
Industrial Applications: Acts as an indicator for titrations involving various metal ions and in back-titrations with metals like cobalt, copper, gallium, lead, and thorium.
Wirkmechanismus
Target of Action
Bromopyrogallol Red (BPR) is primarily used in analytical chemistry as a reagent for spectrophotometric analysis and as a complexometric indicator . It has been used as a complexometric indicator for the determination of Bi, Cd, Co, Mg, and Mn . Therefore, its primary targets are these metal ions.
Mode of Action
BPR interacts with its targets (metal ions) through complexation reactions . In the presence of quaternary ammonium salts, the analytical possibilities with BPR are even greater . This interaction also increases the color contrast and sensitivity of many elements for analysis .
Biochemical Pathways
BPR is protonized in 1 M H2SO4 solution and changes gradually to its ionized forms in alkaline solution . In its neutral form, BPR is a bipolar ion, containing a protonized carbonyl group as well as a dissociated sulfonate group .
Pharmacokinetics
It is known that bpr is a powder that is slightly soluble in water . This suggests that its bioavailability may be influenced by factors such as the pH and ionic strength of the solution.
Result of Action
The result of BPR’s action is the formation of colored complexes with metal ions, which can be detected spectrophotometrically . The color of these complexes depends on the specific metal ion involved, allowing for the differentiation and quantification of different metal ions in a sample .
Action Environment
The action of BPR is influenced by environmental factors such as pH and the presence of other ions. For example, in the presence of ammonia salts, the bathochromic shifts increase . The hydrophilic group on the ammonia salts also changes the dissociation of the reagent to be used with BPR to a more acidic region .
Biochemische Analyse
Biochemical Properties
Bromopyrogallol Red interacts with various biomolecules in its role as a spectrophotometric reagent and complexometric indicator. It is protonized in 1 M H2SO4 solution and changes gradually to its ionized forms in alkaline solution . In its neutral form, Bromopyrogallol Red is a bipolar ion, containing a protonized carbonyl group as well as a dissociated sulfonate group .
Cellular Effects
The effects of Bromopyrogallol Red on cells are primarily related to its role in analytical chemistry. It is used in the spectrophotometric determination of proteins in biological fluids . The dye has high and equal sensitivity to the proteins of albumin and globulin fractions, minimizing errors attributed to the mismatch of the protein composition of the analyzed samples and calibration solutions used .
Molecular Mechanism
Bromopyrogallol Red exerts its effects at the molecular level through its interactions with various biomolecules. It forms complexes with metal ions, enhancing the color contrast and sensitivity of many elements for analysis . It is also used as a hydrogen donor for peroxidase .
Temporal Effects in Laboratory Settings
Bromopyrogallol Red forms a stable complex with Zirconium(IV) in a solution with a constant absorbance in the pH range from 5.0 to 5.4 at 670 mμ . The complex formed is stable for at least 3 hours .
Metabolic Pathways
Bromopyrogallol Red is involved in metal ion complexation reactions when carried out in the presence of quaternary ammonium salts
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromopyrogallol red can be synthesized through the bromination of pyrogallol red. The process involves the reaction of pyrogallol red with bromine in an acidic medium, typically using hydrobromic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective bromination of the compound .
Industrial Production Methods: In industrial settings, the production of bromopyrogallol red involves large-scale bromination reactions. The process is optimized for high yield and purity, often involving crystallization from ethanol or aqueous alkaline solutions followed by acidification . The purification is further enhanced by chromatographic separation on a polyamide column prewashed with hydrochloric acid .
Types of Reactions:
Oxidation and Reduction: Bromopyrogallol red undergoes reduction reactions, particularly in the presence of reducing agents like potassium nitrate.
Complexation: It forms complexes with various metal ions, such as bismuth, cadmium, cobalt, magnesium, and manganese.
Common Reagents and Conditions:
Oxidation: Potassium nitrate in acidic or basic conditions.
Complexation: Quaternary ammonium salts, metal ions like bismuth, cadmium, cobalt, magnesium, and manganese.
Major Products:
Reduction: Reduced forms of bromopyrogallol red.
Complexation: Colored complexes with metal ions, such as blue to violet-blue complexes with yttrium and cerium.
Vergleich Mit ähnlichen Verbindungen
Pyrogallol Red: Similar in structure but lacks the bromine atoms.
Triphenylmethane Dyes: Bromopyrogallol red belongs to this class of dyes, which are known for their vibrant colors and use in various analytical applications.
Uniqueness: Bromopyrogallol red is unique due to its enhanced sensitivity and color contrast in the presence of quaternary ammonium salts. It also exhibits stronger acidic properties compared to pyrogallol red, making it more effective in certain analytical applications .
Eigenschaften
IUPAC Name |
2',7'-dibromo-1,1-dioxospiro[2,1λ6-benzoxathiole-3,9'-xanthene]-3',4',5',6'-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br2O8S/c20-10-5-8-17(15(24)13(10)22)28-18-9(6-11(21)14(23)16(18)25)19(8)7-3-1-2-4-12(7)30(26,27)29-19/h1-6,22-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXYYBXMARTXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Br)O)O)O)O)Br)OS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Br2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066082 | |
| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 2',7'-dibromo-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16574-43-9 | |
| Record name | Bromopyrogallol red | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16574-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromopyrogallol red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016574439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromopyrogallol red | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315537 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 2',7'-dibromo-, 1,1-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 2',7'-dibromo-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(5-bromo-2,3-dihydroxy-4-oxo-2,5-cyclohexadienylidene)-α-(5-bromo-2,3,4-trihydroxyphenyl)toluenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Brompyrogallol Red | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6NS5EJ2GF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Bromopyrogallol Red a suitable reagent for spectrophotometric analysis?
A1: BPR forms intensely colored complexes with numerous metal ions, exhibiting distinct absorption spectra compared to the free dye. This allows for sensitive and selective spectrophotometric determination of these metals by measuring the absorbance of the complex. [, , , , , , ]
Q2: Which metals can be determined using Bromopyrogallol Red?
A2: Research demonstrates BPR's utility in determining trace amounts of various metals, including but not limited to Molybdenum(VI), Iron (II and III), Niobium, Lead(II), Scandium, Osmium(VIII), Titanium(IV), Antimony, Yttrium, Aluminum, Bismuth, Ytterbium (III), Germanium, Tin(IV), Cobalt, Zirconium(IV), Thorium(IV), and Uranium. [1, 2, 5-7, 9, 14-16, 19-21, 24, 29, 30, 33, 34]
Q3: Can Bromopyrogallol Red be used to analyze real-world samples?
A3: Yes, BPR has been successfully applied to determine metal content in diverse matrices such as medicines, sediments, coal cinder, alloy steels, water samples (including river water, lake water, tap water), canned food, veterinary preparations, pharmaceutical formulations, churchite, refined ores, chlorination residues, zinc lixiviating solutions, silicate rocks, and urine. [1, 2, 6, 7, 14-16, 19-21, 24, 29-31, 33, 34]
Q4: How do surfactants impact the sensitivity of BPR-based methods?
A4: Studies show that the presence of cationic and nonionic surfactants can significantly influence the sensitivity of spectrophotometric methods utilizing BPR. They can enhance the molar absorptivity, shift the analytical wavelength, and even enable the analysis of otherwise insoluble complexes. [, , , , , , , , ] For instance, cetylpyridinium chloride and Triton X-100 were used to improve the sensitivity of Bismuth determination. []
Q5: Can Bromopyrogallol Red be used for kinetic-based analysis?
A5: Yes, BPR's ability to undergo catalytic oxidation in the presence of certain metal ions and hydrogen peroxide has led to the development of kinetic spectrophotometric methods. These methods rely on measuring the rate of change in absorbance, which is proportional to the analyte concentration. [, , , , ]
Q6: How can Bromopyrogallol Red be used in flow injection analysis?
A6: BPR has been successfully incorporated into flow injection analysis (FIA) systems for automated determination of cationic surfactants. The method exploits the sensitizing effect of these surfactants on the reaction between molybdenum and BPR. This leads to increased absorbance of the resulting complex, allowing for quantification of the surfactant. []
Q7: Can Bromopyrogallol Red be used for the analysis of organic compounds?
A7: While primarily used for metal analysis, BPR has also shown promise in determining organic compounds. For example, it has been successfully employed for the determination of benzidine, a carcinogenic aromatic amine, based on a colorimetric reaction. [] Additionally, a method for assessing haze-active protein in beer was developed using BPR, taking advantage of its ability to bind to proteins and cause a spectral shift. []
Q8: What is the molecular formula and weight of Bromopyrogallol Red?
A8: The molecular formula of Bromopyrogallol Red is C19H10Br2O9S, and its molecular weight is 578.18 g/mol.
Q9: How does Bromopyrogallol Red interact with metal ions?
A9: BPR typically chelates metal ions through its hydroxyl and sulfonic acid groups, forming stable complexes. The exact stoichiometry and structure of these complexes can vary depending on the metal ion, pH, and presence of other ligands or surfactants. [, , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)







